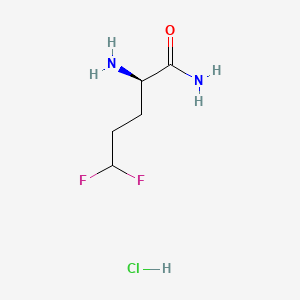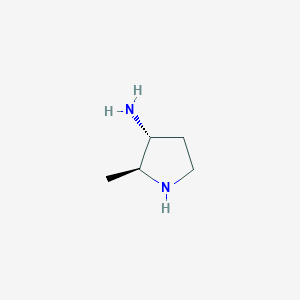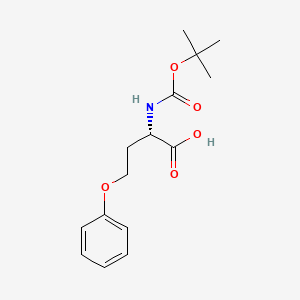
(2R)-2-amino-5,5-difluoropentanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-5,5-difluoropentanamide hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of two fluorine atoms on the pentanamide chain, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5,5-difluoropentanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated ketone or aldehyde.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-5,5-difluoropentanamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield fluorinated derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-5,5-difluoropentanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-5,5-difluoropentanamide hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-5-fluoropentanamide hydrochloride: Similar structure but with only one fluorine atom.
(2R)-2-amino-5,5-dichloropentanamide hydrochloride: Chlorine atoms instead of fluorine.
(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride: Carboxylic acid derivative.
Uniqueness
(2R)-2-amino-5,5-difluoropentanamide hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in drug development and other scientific research areas.
Eigenschaften
Molekularformel |
C5H11ClF2N2O |
|---|---|
Molekulargewicht |
188.60 g/mol |
IUPAC-Name |
(2R)-2-amino-5,5-difluoropentanamide;hydrochloride |
InChI |
InChI=1S/C5H10F2N2O.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H2,9,10);1H/t3-;/m1./s1 |
InChI-Schlüssel |
UBIAVFMANGPHEA-AENDTGMFSA-N |
Isomerische SMILES |
C(CC(F)F)[C@H](C(=O)N)N.Cl |
Kanonische SMILES |
C(CC(F)F)C(C(=O)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)





![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)




![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)

